molecular formula C15H12N4OS B11090470 3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one

3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one

Cat. No.: B11090470
M. Wt: 296.3 g/mol
InChI Key: PFEJGPHKWWXVKX-MHWRWJLKSA-N
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Description

3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl group, a phenyl group, and a thiophen-2-ylmethylene-amino group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through nucleophilic substitution reactions. For instance, methylation can be carried out using methyl iodide in the presence of a base like potassium carbonate.

    Thiophen-2-ylmethylene-amino Group Addition: The final step involves the condensation of the triazine derivative with thiophen-2-carbaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiophen-2-ylmethylene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethylene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophen-2-ylmethylene derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-phenyl-1,2,4-triazin-5-one: Lacks the thiophen-2-ylmethylene-amino group.

    6-Phenyl-4H-[1,2,4]triazin-3-amine: Lacks the methyl group and thiophen-2-ylmethylene-amino group.

    4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Contains an amino group instead of the thiophen-2-ylmethylene-amino group.

Uniqueness

The presence of the thiophen-2-ylmethylene-amino group in 3-Methyl-6-phenyl-4-[(thiophen-2-ylmethylene)-amino]-4H-[1,2,4]triazin-5-one imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to similar compounds. This structural feature makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

3-methyl-6-phenyl-4-[(E)-thiophen-2-ylmethylideneamino]-1,2,4-triazin-5-one

InChI

InChI=1S/C15H12N4OS/c1-11-17-18-14(12-6-3-2-4-7-12)15(20)19(11)16-10-13-8-5-9-21-13/h2-10H,1H3/b16-10+

InChI Key

PFEJGPHKWWXVKX-MHWRWJLKSA-N

Isomeric SMILES

CC1=NN=C(C(=O)N1/N=C/C2=CC=CS2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(C(=O)N1N=CC2=CC=CS2)C3=CC=CC=C3

Origin of Product

United States

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